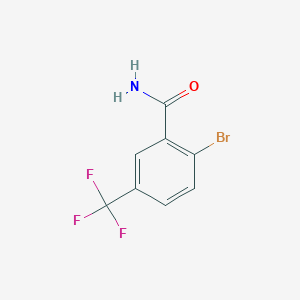

N1-cyclopropyl-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

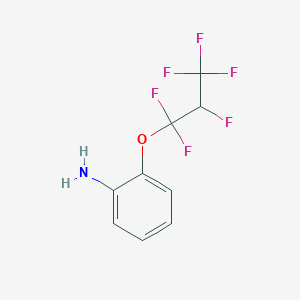

“N1-cyclopropyl-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles often involves the annulation of hydrazides with methyl ketones . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group, a methyl group, and a 1,3,4-oxadiazol-2-yl group . The presence of these groups can cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles can undergo various chemical reactions. For instance, they can be synthesized in high yields by treatment with aryl or alkenyl halides in the presence of copper (II) oxide nanoparticles . They can also be synthesized through an imine C-H functionalization of N-arylidenearoylhydrazide using a catalytic quantity of Cu (OTf)2 .Scientific Research Applications

Anti-Infective Agents

1,2,4-Oxadiazoles have been investigated as potential anti-infective agents. Researchers have synthesized various substituted 1,2,4-oxadiazoles with activities against bacteria, viruses, and parasites. These compounds exhibit anti-bacterial, anti-viral, and anti-leishmanial properties . The compound may serve as a valuable lead for designing new anti-infective drugs.

Antidiabetic Activity

Certain oxadiazole derivatives containing amide and sulphonamide groups have demonstrated antidiabetic effects. For instance, N-[3-(5-cyclohexyl-[1,3,4]oxadiazol-2-yl)-phenyl]-2-(1H-indol-3-yl)-acetamide and 3,5-dichloro-N-[3-(5-cyclohexyl-[1,3,4]oxadiazol-2-yl)-phenyl]-benzenesulphonamide exhibited over 70% inhibition of α-amylase, suggesting potential antidiabetic activity .

Crop Protection

Crop plants face constant threats from pathogens such as bacteria, fungi, and plant-parasitic nematodes. Oxadiazoles have been explored for their potential in crop protection. By targeting specific pathogens, these compounds could contribute to sustainable agriculture and enhance crop yield .

Future Directions

Mechanism of Action

Target of Action

Similar compounds with a 1,3,4-oxadiazole core have been reported to act as inhibitors of acetylcholinesterase .

Mode of Action

It’s worth noting that 1,3,4-oxadiazole derivatives have been reported to show significant acetylcholinesterase inhibitory activity .

Biochemical Pathways

Given that similar compounds have been reported to inhibit acetylcholinesterase , it’s plausible that this compound may affect cholinergic neurotransmission.

Result of Action

If it acts similarly to other 1,3,4-oxadiazole derivatives, it may inhibit acetylcholinesterase, potentially affecting cholinergic neurotransmission .

properties

IUPAC Name |

N'-cyclopropyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O3/c1-5-12-13-7(16-5)4-10-8(14)9(15)11-6-2-3-6/h6H,2-4H2,1H3,(H,10,14)(H,11,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWJYLKNYQRIJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxolan-2-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2542026.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide](/img/structure/B2542027.png)

![6-Phenyl-2-[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2542032.png)

![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2542034.png)

![3-(2-chlorophenyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2542037.png)

![4-[(4-Iodophenoxy)methyl]benzoic acid](/img/structure/B2542039.png)

![(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B2542041.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)